molecular formula C16H15N3OS B4550468 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide

Cat. No.: B4550468
M. Wt: 297.4 g/mol
InChI Key: MSGJCZVPJIZWEH-UHFFFAOYSA-N
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Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide is a chemical compound that belongs to the class of cyanopyridines This compound is characterized by the presence of a cyanopyridine moiety attached to a sulfanyl group, which is further connected to an N-ethyl-N-phenylacetamide group

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired efficiency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-phenylacetamide: Similar in structure but lacks the sulfanyl and pyridine moieties.

    3-cyanopyridine: Contains the cyanopyridine core but lacks the acetamide group.

    N-ethyl-N-phenylacetamide: Similar in structure but lacks the cyanopyridine and sulfanyl groups.

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-ethyl-N-phenylacetamide is unique due to the presence of both the cyanopyridine and sulfanyl groups, which contribute to its diverse pharmacological activities. The combination of these functional groups allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-19(14-8-4-3-5-9-14)15(20)12-21-16-13(11-17)7-6-10-18-16/h3-10H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJCZVPJIZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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